molecular formula C10H7NO5 B1340228 Methyl 5-nitrobenzofuran-2-carboxylate CAS No. 104862-11-5

Methyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B1340228
CAS No.: 104862-11-5
M. Wt: 221.17 g/mol
InChI Key: FMFPOZLVAJOEHS-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Contemporary Chemical and Pharmaceutical Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry. nih.gov Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of compounds with diverse pharmacological activities. rsc.org Benzofuran derivatives are known to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory properties, among others. nih.govrsc.org This broad spectrum of biological activity has led to the development of several commercially available drugs containing the benzofuran moiety, underscoring its importance in pharmaceutical research. bepls.com The rigid, planar structure of the benzofuran ring allows it to interact with various biological targets, including enzymes and receptors, making it a valuable pharmacophore in drug design.

Contextualization of Nitrobenzofuran Compounds within Heterocyclic Chemistry

Within the broader family of benzofurans, nitrobenzofuran derivatives are characterized by the presence of a nitro (-NO2) group on the benzofuran ring system. The introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties and reactivity of the benzofuran scaffold. researchgate.net This modification can enhance the biological activity of the parent compound, a strategy frequently employed in medicinal chemistry to develop more potent therapeutic agents. researchgate.netacs.org The position of the nitro group on the benzofuran ring is crucial and can lead to isomers with distinct chemical and biological properties.

Specific Academic Relevance of Methyl 5-nitrobenzofuran-2-carboxylate and Related Analogues

This compound, with the CAS number 104862-11-5, is a specific derivative that has garnered attention in the scientific community. researchgate.netchemsrc.com While extensive research specifically on the methyl ester is somewhat limited, significant insights can be drawn from studies on its close analogue, Ethyl 5-nitrobenzofuran-2-carboxylate. This ethyl ester is a known precursor in the synthesis of various pharmacologically active compounds. Derivatives of 5-nitrobenzofuran-2-carboxylic acid are recognized for their potential as selective adenosine (B11128) A2A receptor antagonists and anti-inflammatory agents.

The primary academic relevance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functional group at the 2-position and the nitro group at the 5-position provide two reactive sites that can be readily modified to generate a library of derivatives for biological screening.

Overview of Research Trajectories for 5-Nitrobenzofuran-2-carboxylate Systems

Research involving 5-nitrobenzofuran-2-carboxylate systems is primarily directed towards the exploration of their therapeutic potential. A significant research trajectory involves the synthesis of novel derivatives and their evaluation for various biological activities, particularly as antimicrobial and anticancer agents. researchgate.netresearchgate.net

Antimicrobial Research: The nitro group is a well-known pharmacophore in antimicrobial agents. Consequently, derivatives of 5-nitrobenzofuran-2-carboxylate are being investigated for their efficacy against a range of bacterial and fungal pathogens. acs.org Research in this area focuses on structure-activity relationship (SAR) studies to identify the structural modifications that lead to enhanced antimicrobial potency and a broader spectrum of activity.

Anticancer Research: The benzofuran nucleus is present in many compounds with demonstrated anticancer properties. nih.gov Research is ongoing to explore the potential of 5-nitrobenzofuran-2-carboxylate derivatives as cytotoxic agents against various cancer cell lines. These studies often involve modifying the core structure and evaluating the impact of these changes on anticancer activity and selectivity. For instance, the conversion of the nitro group to an amino group in the ethyl ester analogue has been shown to enhance antiproliferative activity against glioblastoma cells.

Below is a data table summarizing the key research areas for derivatives of 5-nitrobenzofuran-2-carboxylic acid, largely based on studies of its ethyl ester analogue.

Research AreaKey Findings and Research Direction
Antimicrobial Activity The nitro group is anticipated to contribute to antimicrobial effects. Research focuses on synthesizing new derivatives to test against various bacterial and fungal strains.
Anticancer Activity Derivatives are being investigated for their cytotoxic effects on cancer cell lines. Modifications, such as the reduction of the nitro group, are being explored to enhance potency.
Synthesis of Novel Compounds The ester and nitro groups serve as handles for chemical modification to create libraries of new compounds for biological screening.
Material Science The electronic properties of these compounds make them of interest in the development of organic electronic materials.

It is important to note that while these research trajectories are promising, much of the detailed biological data available is for the ethyl ester and other closely related derivatives. Further specific studies on this compound are needed to fully elucidate its unique properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPOZLVAJOEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478583
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104862-11-5
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Chemical Transformations of Methyl 5 Nitrobenzofuran 2 Carboxylate

Modification of the Nitro Moiety: Reduction to Amino Derivatives

The transformation of the nitro group into an amino function is a cornerstone in the derivatization of Methyl 5-nitrobenzofuran-2-carboxylate, paving the way for a variety of further chemical modifications. This reduction can be accomplished through several reliable methods.

Catalytic Hydrogenation for 5-Aminobenzofuran-2-carboxylate Formation

Catalytic hydrogenation stands out as a highly efficient and clean method for the reduction of the nitro group to an amine. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. A notable example is the reduction of a closely related substrate, which was successfully hydrogenated to the corresponding 5-aminobenzofuran-2-carboxylate derivative in high yield. google.com The reaction is generally carried out in a suitable solvent, such as ethanol, under pressure.

For instance, the hydrogenation of a similar 5-nitrobenzofuran-2-carboxylate has been reported to proceed effectively using 5% palladium on carbon in ethanol. The reaction, conducted at a temperature of 15-25 °C under a hydrogen pressure of 3 MPa for 2 hours, afforded the desired 5-aminobenzofuran-2-carboxylate in an excellent yield of 90.6%. google.com This method's high efficiency and the ease of product isolation make it a preferred route for large-scale synthesis.

Table 1: Conditions for Catalytic Hydrogenation of a 5-Nitrobenzofuran-2-carboxylate Derivative google.com
ParameterCondition
Substrate5-Nitrobenzofuran-2-carboxylate derivative
Catalyst5% Palladium on Carbon
SolventDehydrated Ethanol
Temperature15-25 °C
Pressure3 MPa
Reaction Time2 hours
Product5-Aminobenzofuran-2-carboxylate derivative
Yield90.6%

Alternative Reduction Protocols (e.g., Sodium Hydrosulfite)

Beyond catalytic hydrogenation, other chemical reducing agents can be employed to convert the nitro group to an amine. Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite (B78146), is an inexpensive and effective reagent for this purpose. researchgate.net This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or catalyst poisoning.

The reduction using sodium hydrosulfite is typically carried out in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds by the transfer of electrons from the dithionite ion to the nitro group, leading to its reduction. While specific conditions for this compound are not detailed in the reviewed literature, the general procedure involves dissolving the nitro compound in a suitable solvent and adding an aqueous solution of sodium hydrosulfite. The reaction often proceeds at room temperature or with gentle heating. The quality of the sodium hydrosulfite is crucial for the success of the reduction, as older reagents may have undergone oxidation. researchgate.net

Ester Functionalization and Carboxylic Acid Transformations

The methyl ester group at the 2-position of the benzofuran (B130515) ring is another key site for chemical modification, allowing for the introduction of a variety of functional groups and the construction of new heterocyclic rings.

Hydrolysis to 5-Nitrobenzofuran-2-carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is a common and efficient method. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. The resulting 5-nitrobenzofuran-2-carboxylic acid is a versatile intermediate for further transformations, such as the synthesis of amides and other acid derivatives.

Conversion to Acylhydrazides

A crucial transformation of the methyl ester is its reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acylhydrazide, 5-nitrobenzofuran-2-carbohydrazide. This reaction is typically performed by refluxing the methyl ester with an excess of hydrazine hydrate in a suitable solvent, such as methanol (B129727) or ethanol. ajphs.comresearchgate.net

For example, the synthesis of 5-nitrobenzofuran-2-carbohydrazide has been achieved by dissolving the corresponding ethyl ester in methanol and adding hydrazine hydrate, followed by heating under reflux. ajphs.com A similar procedure involves refluxing 6-nitrobenzofuran-2-carboxylate with a mixture of hydrazine hydrate and methanol for 6 hours to yield the pure carbohydrazide (B1668358). researchgate.net This transformation is generally high-yielding and provides a key building block for the synthesis of various heterocyclic systems.

Table 2: Representative Conditions for the Synthesis of Benzofuran-2-carbohydrazides
Starting MaterialReagentsSolventReaction ConditionsProductReference
Ethyl 5-nitrobenzofuran-2-carboxylateHydrazine hydrateMethanolReflux5-Nitrobenzofuran-2-carbohydrazide ajphs.com
6-Nitrobenzofuran-2-carboxylateHydrazine hydrateMethanolReflux for 6 hours6-Nitrobenzofuran-2-carbohydrazide researchgate.net

Subsequent Cyclization to Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Carbamides)

The 5-nitrobenzofuran-2-carbohydrazide is a versatile precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. The cyclization can be achieved using a variety of dehydrating agents. A common method involves treating the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the 1,3,4-oxadiazole (B1194373) ring. biointerfaceresearch.com

Introduction of Diverse Substituents via Coupling Reactions

The introduction of new carbon-carbon and carbon-heteroatom bonds to the this compound scaffold is primarily achieved through transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for molecular engineering but typically require the presence of a suitable functional handle, most commonly a halogen atom (Br, I), on the ring system to act as a leaving group.

For this compound, derivatization via coupling reactions would necessitate a pre-functionalized precursor, such as a halogenated analogue (e.g., Methyl 4-halo-5-nitrobenzofuran-2-carboxylate or Methyl 6-halo-5-nitrobenzofuran-2-carboxylate). Once such a precursor is obtained, a variety of well-established coupling protocols can be employed.

The Suzuki cross-coupling reaction, for instance, is a highly versatile method for forming biaryl structures by coupling an organoboron reagent with an aryl halide in the presence of a palladium catalyst. mdpi.com Research on related benzofuran systems has demonstrated the successful application of Suzuki reactions. For example, 2-(4-bromophenyl)benzofuran (B12281498) has been coupled with various arylboronic acids in the presence of a palladium(II) complex and K₂CO₃ in an ethanol/water solvent system, achieving good to excellent yields of the corresponding 2-arylbenzo[b]furan derivatives. mdpi.com This methodology highlights a viable pathway for introducing diverse aryl and heteroaryl moieties onto the benzene (B151609) portion of the this compound core, provided a halogenated intermediate is used.

The reactivity of the benzofuran system is influenced by the existing substituents. The potent electron-withdrawing nature of the nitro group at the C5 position and the carboxylate group at the C2 position deactivates the benzene ring towards electrophilic aromatic substitution but can influence the reactivity of halides on the ring in nucleophilic aromatic substitution or oxidative addition steps in catalytic cycles.

Reaction TypeCatalyst/ReagentsRequired Precursor ModificationPotential Substituents Introduced
Suzuki CouplingPd(II) complex, K₂CO₃Halogenation of the benzene ring (e.g., at C4, C6, or C7)Aryl, Heteroaryl
Heck CouplingPd catalyst, BaseHalogenation of the benzene ringAlkenyl
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseHalogenation of the benzene ringAlkynyl
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseHalogenation of the benzene ringArylamino, Alkylamino

Strategies for Derivatization at the Benzofuran Ring System (e.g., 3-position)

Functionalization of the furan (B31954) component of the benzofuran system presents a different set of challenges and opportunities. While the C2 position is generally more reactive towards electrophilic attack, the molecule , this compound, is already substituted at this position. mdpi.com Therefore, derivatization efforts on the furan ring must target the C3 position.

The direct functionalization of the C3-H bond is a more advanced and atom-economical approach compared to classical methods that might involve multi-step sequences. Modern organic synthesis has increasingly relied on transition metal-catalyzed C-H activation for this purpose. numberanalytics.com

One of the most effective strategies for achieving regioselective C3 functionalization is the use of a directing group. Research has shown that the C2-carboxylate group can be converted into a directing group to facilitate C-H activation at the adjacent C3 position. A notable example involves converting a benzofuran-2-carboxylic acid into an N-(8-aminoquinoline)carboxamide. mdpi.com This amide then serves as a bidentate ligand that directs a palladium catalyst to selectively cleave the C3-H bond and initiate a coupling reaction. This approach has been successfully used to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. mdpi.com Following the coupling reaction, the 8-aminoquinoline (B160924) directing group can be cleaved. mdpi.com Applying this strategy to this compound would first require its hydrolysis to the carboxylic acid, followed by amidation with 8-aminoquinoline, C3-H arylation, and subsequent removal of the directing group.

An alternative, more traditional two-step approach involves initial halogenation at the C3 position followed by a cross-coupling reaction. Benzofuran derivatives can undergo electrophilic halogenation, and while the C2 position is often more reactive, conditions can be optimized to favor substitution at C3, particularly when C2 is blocked. nih.gov Once a 3-halobenzofuran derivative is secured, it can serve as a substrate for various cross-coupling reactions, as detailed in the previous section, to install a diverse range of functional groups.

StrategyReaction TypeCatalyst/ReagentsRequired Starting Material ModificationPosition Functionalized
Direct C-H ActivationDirected C-H ArylationPd(OAc)₂, Ag₂OConversion of C2-ester to C2-N-(8-aminoquinoline)amideC3
Halogenation-CouplingElectrophilic HalogenationNBS, Br₂ in AcOHNoneC3
Halogenation-CouplingSuzuki CouplingPd catalyst, Base3-HalogenationC3

Mechanistic and Theoretical Investigations of 5 Nitrobenzofuran 2 Carboxylate Derivatives

Elucidation of Reaction Mechanisms for Benzofuran (B130515) Ring Closure

The formation of the benzofuran ring is a critical step in the synthesis of methyl 5-nitrobenzofuran-2-carboxylate and its analogs. Several mechanistic pathways have been established for this heterocyclic ring closure.

One of the most direct and widely used methods for synthesizing esters like ethyl 5-nitrobenzofuran-2-carboxylate involves the O-alkylation of a substituted salicylaldehyde (B1680747) followed by an intramolecular condensation. The synthesis typically starts with 5-nitrosalicylaldehyde, which is reacted with an ethyl α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate. ajphs.com The mechanism proceeds as follows:

Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of 5-nitrosalicylaldehyde, forming a phenoxide ion.

Nucleophilic Attack (O-Alkylation): The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-type reaction, displacing the bromide ion and forming an ether intermediate.

Intramolecular Condensation/Cyclization: The next step involves an intramolecular aldol-type condensation. A base abstracts a proton from the α-carbon (the carbon adjacent to the ester carbonyl), creating a carbanion. This carbanion then attacks the aldehyde carbonyl group within the same molecule.

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic furan (B31954) ring, yielding the final ethyl 5-nitrobenzofuran-2-carboxylate product.

Another classical and relevant method for forming benzofuran-2-carboxylic acids is the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction). nih.govwikipedia.org This reaction transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid in the presence of a base. The proposed mechanism involves:

Base-catalyzed Ring Fission: A hydroxide (B78521) ion attacks the carbonyl group of the lactone (the cyclic ester) in the 3-halocoumarin, leading to the opening of the ring.

Formation of a Dianion: This ring-opening results in the formation of a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.gov

Intramolecular Nucleophilic Attack: The phenoxide anion within this intermediate then performs an intramolecular nucleophilic attack on the vinyl halide. This step displaces the halide ion and closes the five-membered furan ring, yielding the benzofuran-2-carboxylic acid upon acidification. nih.gov

These mechanisms represent fundamental strategies for constructing the core scaffold of 5-nitrobenzofuran-2-carboxylate derivatives, enabling the synthesis of a wide range of compounds for further investigation.

Computational Chemistry Applications in Molecular Design and Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic properties of molecules like this compound. These theoretical calculations offer insights into electronic structure, molecular geometry, and conformational stability, which are crucial for rational drug design and reactivity prediction.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to determine the electronic characteristics of benzofuran derivatives, which govern their reactivity and intermolecular interactions. Key properties investigated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net For benzofuran derivatives, DFT calculations show that the introduction of electron-withdrawing groups, such as the nitro group at the C5 position, significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. This enhanced electrophilicity is crucial for certain biological interactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly electrophiles and nucleophiles. researchgate.net In a typical MEP analysis of a benzofuran-2-carboxylic acid derivative, negative potential (red/yellow regions) is localized around the electronegative oxygen atoms of the carboxylate and nitro groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is often found around the hydrogen atoms, particularly any acidic protons. researchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding, in ligand-receptor binding.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and energy minimization studies are used to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.

For derivatives of benzofuran-2-carboxylate, a key conformational feature is the orientation of the carboxylate group relative to the benzofuran ring system. DFT calculations are used to optimize the molecular geometry and find the lowest energy state. physchemres.org Studies on related structures, such as 1-benzofuran-2-carboxylic acid, have shown that the molecule is largely planar, but the carboxyl group may be slightly twisted out of the plane of the benzofuran ring. researchgate.net

The rotation around the C2-C(carboxyl) bond represents a key degree of freedom. Computational studies can map the potential energy surface by systematically rotating this bond to determine the rotational barriers. journalspub.info The presence of substituents on the benzofuran ring can influence these barriers and the preferred dihedral angles. For instance, in ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, the ester group at the C2 position is nearly coplanar with the benzofuran ring, with a small dihedral angle, while another substituent at the C3 position is significantly twisted out of the plane. researchgate.net These preferred conformations, determined through energy minimization, are critical for accurately modeling how the ligand fits into a protein's binding site.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 5-nitrobenzofuran-2-carboxylate derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It is an indispensable tool in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Ligand-Protein Interaction Prediction for 5-Nitrobenzofuran-2-carboxylate Derivatives

Derivatives of 5-nitrobenzofuran (B105749) have been investigated as potential therapeutic agents against a variety of diseases, and molecular docking has been used to predict their interactions with specific macromolecular targets. These simulations help identify key binding modes and the specific amino acid residues involved in the interaction.

Antimicrobial Targets: Benzofuran derivatives have been docked against bacterial enzymes to explore their potential as antimicrobial agents. One key target is dihydrofolate reductase (DHFR) , an enzyme essential for bacterial DNA synthesis. Docking studies have shown that benzofuran derivatives can fit into the binding site of DHFR, forming hydrogen bonds and hydrophobic interactions with key residues, which could explain their antibacterial activity. researchgate.net Another target for nitro-containing heterocycles is E. coli nitroreductase (NfsB) . Docking simulations of nitrofuran derivatives with this enzyme (PDB ID: 1YLU) revealed interactions with active site residues like glutamic acid, arginine, and serine, suggesting a mechanism for their antibacterial effects. researchgate.netajprd.com

Anticancer Targets: In the context of cancer therapy, benzofuran derivatives have been docked into the active sites of proteins that are overexpressed in cancer cells or are critical for tumor growth. Examples of such targets include Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which are involved in cell signaling and angiogenesis. nih.gov

Other Protein Targets: The ability of these compounds to interact with transport proteins has also been studied. For example, 4-nitrophenyl-functionalized benzofurans have been docked with Bovine Serum Albumin (BSA) , a model for human serum albumin, to investigate their binding affinity and potential to be carried through the bloodstream. mdpi.com These studies predicted that the benzofuran derivative could be housed within the interior of the protein structure. mdpi.com

Binding Energy Calculations and Docking Score Analysis

A critical output of molecular docking simulations is a quantitative estimation of the binding affinity between the ligand and the protein. This is typically expressed as a docking score or a calculated binding energy, usually in kcal/mol. A more negative value indicates a more favorable and stable interaction.

These scores are used to rank different compounds and predict their relative potency. For example, in a study of novel benzofuran derivatives designed as anticancer agents, docking scores ranged from -6.9 to -10.4 kcal/mol, indicating strong potential binding to the target receptor. jazindia.com Similarly, in a study targeting bacterial enzymes, derivatives of 5-nitrobenzofuran-3-yl hydrazine (B178648) showed binding energies in the range of -6.9 to -10.4 kcal/mol, suggesting potent antibacterial activity. africanjournalofbiomedicalresearch.comresearchgate.net Docking of nitrofuran derivatives against E. coli nitroreductase yielded binding scores between -5.9 and -8.8 kcal/mol, with the most potent compound showing a score of -8.80 kcal/mol. researchgate.net

The analysis of these scores, combined with an examination of the specific interactions (like hydrogen bonds, hydrophobic contacts, and pi-stacking), allows researchers to build structure-activity relationships (SAR). For instance, the addition of specific functional groups that can form extra hydrogen bonds with the protein target often leads to a more negative (i.e., better) binding energy. mdpi.com This information is invaluable for optimizing lead compounds to enhance their binding affinity and, consequently, their biological activity.

The table below summarizes representative binding energy data from docking studies of various benzofuran derivatives against different protein targets.

Derivative ClassProtein TargetTarget PDB IDBinding Energy / Docking Score (kcal/mol)Predicted Activity
5-Nitrobenzofuran-3-yl hydrazine derivativesBacterial Protein (unspecified)1AJ6-6.9 to -10.4Antibacterial
Substituted Benzofuran derivativesCancer Target (unspecified)Not Specified-6.9 to -10.4Anticancer
Nitrofuran derivativesE. coli Nitroreductase1YLU-5.9 to -8.8Antibacterial
4-Nitrophenyl-functionalized Benzofuran (BF1)Bovine Serum Albumin (BSA)Not SpecifiedBinding observed (kD = 28.4 nM)Protein Binding
Benzofuran-3(2H)-one derivativeProgesterone Receptor1ZUC-11.07Anticancer

Structure Activity Relationship Sar Studies on Benzofuran Carboxylate Analogues

Positional Effects of the Nitro Group on Biological Activity

The position of the nitro group on the benzofuran (B130515) ring is a critical determinant of the biological activity of nitrobenzofuran-2-carboxylate analogues. While comprehensive comparative studies across all possible positions for methyl 5-nitrobenzofuran-2-carboxylate are not extensively documented, research on related benzofuran structures provides valuable insights. For instance, the presence of a nitro group at the C-5 position, as in the parent compound, is a common feature in many biologically active benzofuran derivatives.

The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate is a key step in the preparation of various derivatives, including the corresponding 5-aminobenzofuran-2-carboxylate, which shows potential as an antiproliferative agent. rsc.orgnih.gov This highlights the significance of the 5-nitro substitution as a precursor for further functionalization.

Further research is required to systematically evaluate the biological impact of placing the nitro group at other positions (e.g., C-4, C-6, C-7) of the methyl benzofuran-2-carboxylate scaffold to establish a definitive SAR for this specific modification.

Influence of the Ester Moiety at C-2 on Biological Interactions

Preliminary SAR studies have identified the ester group at the C-2 position of the benzofuran ring as a key site for influencing cytotoxic activity. rsc.orgnih.gov The nature of the ester moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and interaction with biological targets.

While the specific focus of this article is on the methyl ester, it is important to consider how variations in this group could affect activity. For example, the ethyl ester, ethyl 5-nitrobenzofuran-2-carboxylate, is a well-studied intermediate in the synthesis of other bioactive molecules. rsc.orgnih.govajphs.com The hydrolysis of this ethyl ester to the corresponding carboxylic acid is a common transformation, suggesting that the ester may act as a prodrug, with the carboxylic acid being the active form in some contexts. The electron-withdrawing nitro group at the C-5 position can influence the rate of this hydrolysis.

Impact of Substituents at C-3, C-5, and C-7 Positions on Compound Efficacy

The introduction of various substituents at the C-3, C-5, and C-7 positions of the benzofuran-2-carboxylate scaffold can significantly alter the biological activity profile.

C-3 Position: The C-3 position is a common site for modification in the development of benzofuran-based therapeutic agents. Introducing different groups at this position can influence the molecule's interaction with target enzymes or receptors. For example, the introduction of aryl and heteroaryl substituents at the C-3 position of benzofuran-2-carboxamides has been explored to generate novel derivatives with potential biological activities.

C-5 Position: The C-5 position is substituted with a nitro group in the parent compound of interest. As discussed, this is a crucial feature. However, other substituents at this position, such as a hydroxyl group, halogens, or an amino group, have been shown to be closely related to the antibacterial activity of benzofuran derivatives. rsc.orgnih.govnih.gov For instance, benzofuran-5-ol (B79771) derivatives have been investigated as potent antifungal agents. nih.gov

A systematic exploration of a diverse range of substituents at these positions would be beneficial for developing a comprehensive SAR and for the optimization of lead compounds.

Comparative SAR Analysis with other Benzofuran-Based Scaffolds

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtaylorandfrancis.com A comparative SAR analysis of this compound with other benzofuran-based scaffolds can provide a broader understanding of the key structural features required for biological activity.

For instance, benzofuran derivatives incorporating a pyrazoline or thiazole (B1198619) moiety have demonstrated significant antimicrobial activity. nih.gov This suggests that hybridization of the benzofuran-2-carboxylate core with other heterocyclic rings could lead to compounds with enhanced or novel biological activities.

Furthermore, some benzofuran derivatives are developed as DNA-binding agents, mimicking the action of natural antitumor agents. chemicalbook.compharmaffiliates.com The planar structure of the benzofuran ring is well-suited for intercalation into DNA, and the substituents on the ring can further influence this interaction.

The table below presents a qualitative comparison of the 5-nitrobenzofuran-2-carboxylate scaffold with other benzofuran-based structures, highlighting the general impact of different structural motifs on biological activity.

ScaffoldKey Structural FeaturesGeneral Biological Activity
5-Nitrobenzofuran-2-carboxylate Nitro group at C-5, ester at C-2Antimicrobial, potential antiproliferative
Benzofuran-5-ol Hydroxyl group at C-5Antifungal
Benzofuran-pyrazoline hybrids Pyrazoline ring attached to benzofuranAntimicrobial
Benzofuran-thiazole hybrids Thiazole ring attached to benzofuranAntimicrobial

This comparative analysis underscores the versatility of the benzofuran scaffold and suggests that the 5-nitrobenzofuran-2-carboxylate framework can be a valuable starting point for the development of new therapeutic agents through molecular hybridization and other medicinal chemistry strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.

Several QSAR studies have been performed on various classes of benzofuran derivatives, aiming to identify the key physicochemical and structural descriptors that govern their biological activity. nih.gov These descriptors often include parameters related to hydrophobicity, electronic effects, steric properties, and molecular topology.

For arylbenzofuran derivatives acting as histamine (B1213489) H3 antagonists, a QSAR model indicated that specific topological descriptors, such as the count of carbon atoms separated by a certain number of bonds, were important determinants of activity. In another study on dibenzofuran (B1670420) derivatives, a 3D-QSAR pharmacophore model was generated, which highlighted the importance of specific hydrophobic and hydrogen bond acceptor features for inhibitory activity against a protein tyrosine phosphatase. nih.gov

Data Set Collection: Synthesizing and testing a series of compounds with systematic variations in their structure.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a model could provide valuable insights into the SAR of this class of compounds and guide the design of new derivatives with improved efficacy.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. Extensive searches have revealed a significant lack of published research investigating the biological activities and molecular interactions of this specific compound with the targets listed.

The requested topics—Adenosine (B11128) A2A Receptor Antagonism, DNA-Binding, PPAR-γ Ligand Activity, Chorismate Mutase Inhibition, COX-2 Selective Inhibition, and Acetylcholine Esterase/Monoamine Oxidase B (MAO-B) Inhibition—are highly specific areas of pharmacological research. However, there is no retrievable data, detailed research findings, or data tables detailing the interaction of this compound with these molecular targets.

While the broader class of benzofuran derivatives has been a subject of scientific inquiry for various biological activities, including potential anti-inflammatory, antimicrobial, and antiviral properties, this general information does not provide the specific data required to populate the detailed subsections of the requested article for this compound. rsc.orgnih.gov For instance, studies on other, structurally different benzofuran derivatives have explored their potential as adenosine A2A receptor antagonists or as cyclooxygenase-2 (COX-2) inhibitors, but these findings cannot be attributed to the subject compound. nih.govnih.gov

Generating content for the requested outline without specific supporting data for "this compound" would result in speculation and scientific inaccuracy. Therefore, in adherence with the core instructions to provide accurate, professionally-toned information, the article cannot be constructed.

Exploration of Biological Activities and Molecular Interactions of Benzofuran Nitro Compounds

In Vitro Efficacy Assessments of Synthesized Analogues

The biological potential of benzofuran (B130515) nitro compounds and their derivatives is evaluated through a range of in vitro assays to determine their efficacy. These assessments are crucial in identifying lead compounds for further development.

Antiproliferative and Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HCT 116)

Benzofuran derivatives are recognized for their potential as anticancer agents, with their mechanism often linked to the inhibition of tubulin polymerization or other cellular processes vital for cancer cell proliferation. Research into fluorinated benzofuran and dihydrobenzofuran derivatives has demonstrated significant anticancer effects. mdpi.com

Two specific derivatives, one with a carboxylic acid group and another with an ester group, showed potent antiproliferative activity against the human colorectal adenocarcinoma cell line, HCT116. mdpi.com These compounds inhibited the proliferation of HCT116 cells by approximately 70%. mdpi.com Their mechanism of action was linked to the inhibition of the antiapoptotic protein Bcl-2 and the induction of PARP-1 cleavage and DNA fragmentation, all of which are markers of apoptosis. mdpi.com

Further studies on other halogenated derivatives of methyl benzofuran-3-carboxylate have also been conducted on HCT116 cells, among others, to assess their cytotoxic potential. nih.gov While some compounds showed stronger potential against other cell lines like HepG2 and A549, activity against HCT116 was also noted, indicating the influence of specific substitutions on the benzofuran ring on cytotoxic efficacy. nih.gov The ethyl analog, Ethyl 5-nitrobenzofuran-2-carboxylate, is noted as a precursor in the synthesis of antiproliferative agents, where it can be used as a DNA-binding group that mimics natural antitumor agents.

Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives against HCT116 Cells

Compound Effect on HCT116 Cells Mechanism Highlights
Difluorinated bromobenzofuran carboxylic acid ~70% inhibition of proliferation Inhibition of Bcl-2, cleavage of PARP-1, DNA fragmentation mdpi.com
Difluorinated bromobenzofuran ester ~70% inhibition of proliferation Inhibition of Bcl-2, cleavage of PARP-1, DNA fragmentation mdpi.com

Antimicrobial Activity against Bacterial Strains (e.g., S. aureus, E. coli, B. subtilis, MRSA)

The antimicrobial properties of benzofuran derivatives have been investigated against a spectrum of pathogenic bacteria. Ethyl 5-nitrobenzofuran-2-carboxylate, a close analog of the methyl ester, has been assessed for its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its antibacterial potency.

Against the Gram-positive bacterium Staphylococcus aureus, the ethyl ester demonstrated an MIC of 100 µg/mL. For the Gram-negative bacterium Escherichia coli, a higher concentration was required, with a determined MIC of 150 µg/mL. Other research has focused on novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus, which have shown activity against various bacterial strains. Additionally, certain compounds isolated from marine bacteria have exhibited high in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. researchgate.net

Table 2: Antimicrobial Activity of Ethyl 5-nitrobenzofuran-2-carboxylate

Bacterial Strain Gram Type MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus Positive 100 19
Escherichia coli Negative 150 14

Data is for the ethyl ester analog.

Antifungal Efficacy against Fungal Species (e.g., C. albicans, A. niger)

Nitrobenzofuran derivatives have emerged as promising candidates in the search for new antifungal agents. Studies on newly synthesized aryl (5-nitrobenzofuran-2-yl)ketoxime compounds have revealed notable anticandidal activity. One derivative, bearing a methoxy (B1213986) group on a phenyl ring, showed the highest activity against Candida albicans and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. While none of the tested compounds in this specific study surpassed the efficacy of the control drugs, ketoconazole (B1673606) and fluconazole, the results were considered promising for further development.

The benzofuran scaffold is also a component of compounds tested against other fungal species. For instance, angelicin, a furanocoumarin containing a structure related to benzofuran, has demonstrated antifungal activity against Aspergillus niger and Candida albicans. ijbpsa.com Further research into benzofuran derivatives has identified compounds with activity against various Aspergillus species, although some species like A. niger have shown weak susceptibility in certain tests. mdpi.com

Table 3: Antifungal Activity of a Selected Nitrobenzofuran Derivative

Fungal Species MIC (µg/mL)
Candida albicans 3.12
Candida glabrata 3.12

Data for Aryl (5-nitrobenzofuran-2-yl)ketoxime derivative with methoxy substitution.

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging)

The antioxidant potential of benzofuran derivatives is an area of active investigation, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method for evaluation. mdpi.commdpi.com This assay measures the ability of a compound to act as a hydrogen or electron donor, which is a key mechanism of antioxidant action.

Research on benzofuran hydrazones has shown that their antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the arylidene moiety. unife.it For example, a 2,3,4-trihydroxybenzylidene derivative demonstrated the best antioxidant activity in one study. unife.it The replacement of a hydroxyl group with an electron-donating group like diethylamino also maintained significant antioxidant properties. unife.it Although specific DPPH assay results for Methyl 5-nitrobenzofuran-2-carboxylate are not detailed in the available literature, its ethyl analog has been evaluated for antioxidant properties, suggesting that the core nitrobenzofuran structure is of interest for its potential to modulate oxidative stress.

Table 4: DPPH Radical Scavenging Activity of Selected Benzofuran Hydrazone Derivatives

Compound Substitution Antioxidant Activity Level
2,3,4-trihydroxybenzylidene High unife.it
2-hydroxy-4-(diethylamino)benzylidene High unife.it
4-hydroxybenzilidene Weak unife.it
3-hydroxybenzylidene Weak unife.it

Anti-inflammatory and Antinociceptive Activity Research

Derivatives of benzofuran-2-carboxylic acid are known to exhibit anti-inflammatory activities. nih.gov Research into fluorinated benzofuran and dihydrobenzofuran derivatives has substantiated these properties through various models. mdpi.com

Several of these compounds were found to suppress lipopolysaccharide-stimulated inflammation in macrophages. mdpi.com They achieved this by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com This led to a decrease in the secretion of inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). mdpi.com The IC50 values for these effects were found to be in the low micromolar range, indicating potent anti-inflammatory action. For instance, IC50 values for the inhibition of nitric oxide production ranged from 2.4 to 5.2 µM for active compounds. mdpi.com

Table 5: Anti-inflammatory Activity of Selected Fluorinated Benzofuran Derivatives

Inflammatory Mediator IC50 Range (µM)
Interleukin-6 (IL-6) 1.2 - 9.04 mdpi.com
Chemokine (C-C) Ligand 2 (CCL2) 1.5 - 19.3 mdpi.com
Nitric Oxide (NO) 2.4 - 5.2 mdpi.com
Prostaglandin E2 (PGE2) 1.1 - 20.5 mdpi.com

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 5-nitrobenzofuran-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the furan (B31954) proton, and the methyl protons of the ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning each signal to a specific proton.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the carbons of the aromatic and furan rings, and the methyl carbon. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Description
C=O (Ester) 1720-1740 Strong stretching vibration
NO₂ (Nitro) 1500-1560 and 1345-1385 Asymmetric and symmetric stretching vibrations
C-O (Ester) 1000-1300 Stretching vibrations
C=C (Aromatic) 1450-1600 Stretching vibrations

These characteristic peaks provide clear evidence for the presence of the ester and nitro functionalities, which are defining features of the molecule's structure.

Mass Spectrometry (MS, ESI-LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition. sci-hub.st Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) for analysis. rsc.org

For this compound (C₁₀H₇NO₅), the expected exact mass is approximately 221.0324 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can further corroborate the proposed structure, with fragments corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the nitro group (-NO₂).

Chromatographic Separation Techniques

Chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and for purification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to check the purity of a compound and to follow the progress of a chemical reaction. For this compound, TLC is performed on silica (B1680970) gel plates (e.g., silica gel 60 F-254), and the spots are typically visualized under UV light. sci-hub.st The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system (mobile phase). A single spot on the TLC plate is an indication of a pure compound.

Column Chromatography for Compound Purification

When TLC analysis indicates the presence of impurities, column chromatography is the standard method for purification on a preparative scale. Flash chromatography, a modification of column chromatography that uses pressure to increase the solvent flow rate, is commonly used. sci-hub.st Silica gel is typically used as the stationary phase (adsorbent). sci-hub.st A suitable solvent or mixture of solvents (eluent) is chosen as the mobile phase to separate the desired compound from impurities based on their differential adsorption to the stationary phase. The selection of the eluent is often guided by preliminary TLC experiments to achieve optimal separation.

Future Research Directions and Translational Opportunities

Development of More Efficient and Sustainable Synthetic Routes for Methyl 5-nitrobenzofuran-2-carboxylate

The traditional synthesis of this compound often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A critical area of future research will be the development of more efficient and environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, and these approaches hold great promise for the production of this nitrobenzofuran derivative.

Future synthetic strategies are expected to focus on:

Catalytic Systems: The exploration of novel catalytic systems, including transition metal catalysts (e.g., palladium, copper, rhodium, and gold) and organocatalysts, can lead to more efficient and selective reactions. nih.gov These catalysts can facilitate key bond-forming reactions under milder conditions, reducing energy consumption and by-product formation. For instance, palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclization reactions have shown promise in the synthesis of other benzofuran (B130515) derivatives and could be adapted for this specific compound. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the sustainable production of fine chemicals like this compound.

Recent advancements in the synthesis of benzofuran derivatives have highlighted the use of visible-light-mediated catalysis and catalyst-free approaches, such as those involving the reaction of salicylaldehydes with nitro epoxides. nih.gov These innovative methods provide a foundation for developing more sustainable routes to this compound.

Rational Design of Next-Generation Derivatized Analogues with Enhanced Specificity

The biological activity of a compound is intrinsically linked to its chemical structure. Rational design of new analogues of this compound is a key strategy to enhance their therapeutic potential by improving target specificity and reducing off-target effects. This involves a deep understanding of the structure-activity relationships (SAR) of the benzofuran scaffold.

Future research in this area will likely involve:

Structural Modifications: Systematic modifications of the this compound core will be crucial. This includes altering the position and nature of substituents on both the benzene (B151609) and furan (B31954) rings. For instance, the introduction of different functional groups at various positions can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov

Hybrid Molecules: The design of hybrid molecules that combine the 5-nitrobenzofuran-2-carboxylate scaffold with other pharmacologically active moieties is a promising approach. This strategy can lead to the development of compounds with dual or synergistic activities. A recent study on 2-aryl-5-nitrobenzofuran-based hydrazones demonstrated the potential of this approach in creating multi-target agents. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to analogues with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, while retaining or improving biological activity.

The following table outlines potential structural modifications and their expected impact on the properties of this compound analogues:

Modification Site Potential Substituents Expected Impact on Properties
Position 2 (Carboxylate group) Amides, Hydrazides, other esters Altered solubility, hydrogen bonding capacity, and metabolic stability.
Position 3 Alkyl, Aryl, Halogen groups Modulation of steric and electronic properties to enhance target binding.
Benzene Ring (other than position 5) Halogens, Alkoxy, Alkyl groups Influence on lipophilicity and electronic distribution of the entire molecule.
Position 5 (Nitro group) Amino, Cyano, Sulfonyl groups Significant changes in electronic properties and potential biological targets.

Integration of Advanced Computational Approaches for De Novo Design of Benzofuran-Based Agents

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The integration of these advanced computational approaches can significantly accelerate the de novo design of novel benzofuran-based agents with desired pharmacological profiles.

Future directions in this domain include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its analogues to specific biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of new derivatives with improved binding affinities and selectivities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of benzofuran derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts.

Pharmacophore Modeling: This approach involves identifying the key structural features (pharmacophore) of a molecule that are responsible for its biological activity. This pharmacophore can then be used as a template to search for new and diverse chemical scaffolds with similar activity.

Machine Learning and Artificial Intelligence (AI): AI-driven algorithms can be trained on large datasets of chemical structures and their biological activities to design novel molecules with desired properties from scratch. Reinforcement learning, for instance, is a promising AI technique for the de novo design of target-specific inhibitors. arxiv.org

These computational methods will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, leading to the identification of potent and selective drug candidates.

Exploration of Novel Biological Targets and Mechanistic Pathways for Benzofuran Nitro Compounds

While the biological activities of many benzofuran derivatives have been explored, the full therapeutic potential of nitro-substituted benzofurans, including this compound, remains to be fully elucidated. Future research should focus on identifying novel biological targets and unraveling the intricate mechanistic pathways through which these compounds exert their effects.

Key areas for investigation include:

Target Identification: Unbiased screening approaches, such as chemical proteomics and phenotypic screening, can be employed to identify novel protein targets of this compound and its derivatives.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function and the downstream cellular consequences. This may involve a combination of biochemical, cell-based, and in vivo assays.

Exploiting the Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity and biological activity of the benzofuran core. Research into how this group participates in interactions with biological targets or undergoes metabolic activation could reveal novel therapeutic opportunities. The reduction of the nitro group to an amino group, for instance, can lead to derivatives with different biological profiles.

Therapeutic Areas: While anticancer activity is a major focus, the exploration of other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases, could uncover new applications for these compounds. For example, some benzofuran derivatives have shown neuroprotective effects. nih.gov

A study on 2-aryl-5-nitrobenzofuran-based hydrazones has already demonstrated their potential to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, highlighting the promise of this scaffold in targeting key signaling pathways in cancer. nih.gov

Investigation of Multi-Targeted Benzofuran-Based Agents for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" approach is often insufficient to address the multifactorial nature of these conditions. The development of multi-targeted agents that can simultaneously modulate several key targets offers a promising therapeutic strategy.

The this compound scaffold provides a versatile platform for the design of such multi-targeted drugs. Future research in this area will focus on:

Designing Polypharmacology: By carefully designing derivatives of this compound, it may be possible to create compounds that interact with multiple, disease-relevant targets. This approach aims to achieve a synergistic therapeutic effect and potentially overcome drug resistance.

Dual-Inhibitor Design: A specific strategy is to design dual inhibitors that target two key enzymes or receptors in a particular disease pathway. The aforementioned study on 2-aryl-5-nitrobenzofuran-based hydrazones as dual VEGFR-2 and EGFR inhibitors is a prime example of this approach. nih.gov

Systems Biology Approaches: Integrating experimental data with computational systems biology models can help to identify optimal combinations of targets for a given disease and guide the design of multi-targeted ligands.

The ability to inhibit multiple oncogenic pathways represents a promising strategy in anticancer drug discovery, and the 5-nitrobenzofuran (B105749) scaffold is well-suited for this purpose. nih.gov

Academic Collaborations for Interdisciplinary Research in Benzofuran Chemistry and Biology

The successful translation of promising compounds like this compound from the laboratory to the clinic requires a collaborative and interdisciplinary approach. Fostering strong partnerships between academic research groups with expertise in different fields is essential for accelerating progress.

Future progress will be driven by collaborations between:

Organic and Medicinal Chemists: To design and synthesize novel and diverse libraries of benzofuran derivatives with improved properties.

Structural Biologists and Computational Chemists: To elucidate the molecular interactions between the compounds and their biological targets, and to guide rational drug design.

Pharmacologists and Cell Biologists: To evaluate the biological activity of the compounds in relevant in vitro and in vivo models and to unravel their mechanisms of action.

Toxicologists and Pharmaceutical Scientists: To assess the safety profiles of lead compounds and to develop suitable formulations for drug delivery.

Furthermore, collaborations between academia and industry are crucial for bridging the gap between basic research and clinical development. acs.orgthieme.de Such partnerships can provide access to specialized resources, expertise in drug development, and the necessary funding to advance promising candidates through the drug discovery pipeline. These symbiotic relationships are vital for translating the scientific potential of this compound and its derivatives into tangible therapeutic benefits for patients.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-nitrobenzofuran-2-carboxylate?

this compound is synthesized via O-alkylation of 5-nitrosalicylaldehyde derivatives. A typical method involves reacting 5-nitrosalicylaldehyde with methyl bromoacetate in the presence of a strong base (e.g., K₂CO₃ or NaH) under reflux conditions. The base facilitates deprotonation and nucleophilic substitution, forming the benzofuran ring through cyclization. Yields can exceed 85% with optimized stoichiometry (e.g., 3:1 molar excess of methyl bromoacetate) .

Q. How is the nitro group selectively reduced to an amine in this compound?

Catalytic hydrogenation using Pd/C under a hydrogen atmosphere is a standard method for reducing the nitro group to an amine while preserving the ester functionality. Reaction conditions (e.g., solvent, temperature, and hydrogen pressure) are critical to avoid over-reduction or ester hydrolysis. Alternative methods, such as NaBH₄-FeCl₂ systems, offer chemoselectivity in nitro reduction without requiring hydrogen gas .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester integrity.
  • IR spectroscopy : Confirmation of nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
  • HPLC : Purity assessment (>97% is typical for research-grade material) .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for O-alkylation steps. Reflux temperatures (80–100°C) and anhydrous conditions prevent hydrolysis. Post-synthesis, the compound should be stored in inert atmospheres at low temperatures (−20°C) to avoid nitro group degradation .

Advanced Research Questions

Q. How can regioselectivity be ensured during benzofuran ring formation in the synthesis of this compound?

Regioselectivity is controlled by the electron-withdrawing nitro group, which directs alkylation to the ortho position of the phenolic oxygen. Computational modeling (DFT studies) can predict reactive sites, while experimental optimization (e.g., base strength, solvent polarity) minimizes side products like dihydrofuran derivatives .

Q. What strategies mitigate ester hydrolysis during nitro group reduction?

  • Catalyst selection : Pd/C with controlled hydrogenation time prevents ester cleavage.
  • Alternative reductants : NaBH₄-FeCl₂ selectively reduces nitro groups without attacking esters.
  • Protecting groups : Temporary silylation of the ester (e.g., TMSCl) can be employed in harsh conditions .

Q. How do solvent effects influence the efficiency of this compound synthesis?

Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) enhance cyclization efficiency due to their high polarity and hydrogen-bond-donating ability. Comparative studies show HFIP improves yields by 15–20% over THF in analogous benzofuran syntheses .

Q. How should researchers address contradictory data in nitro reduction methodologies?

Discrepancies between catalytic hydrogenation (Pd/C) and NaBH₄-FeCl₂ systems require systematic evaluation:

  • Substrate scope : Pd/C is reliable for aromatic nitro groups but risks ester hydrolysis.
  • Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation and side reactions.
  • Computational analysis : Transition-state modeling identifies steric/electronic factors affecting selectivity .

Q. What role does the ester substituent play in the electronic properties of this compound?

The electron-withdrawing ester group stabilizes the benzofuran ring via conjugation, reducing electron density at the nitro group. This impacts reactivity in subsequent transformations (e.g., electrophilic substitution or nucleophilic aromatic substitution). Spectroscopic data (UV-Vis, cyclic voltammetry) can quantify these effects .

Q. How can computational chemistry aid in optimizing this compound derivatives for drug discovery?

Density Functional Theory (DFT) predicts:

  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) guide functionalization sites.
  • Binding affinity : Docking studies with target proteins (e.g., kinases) prioritize derivatives for synthesis.
  • Thermodynamic stability : Gibbs free energy calculations assess synthetic feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.